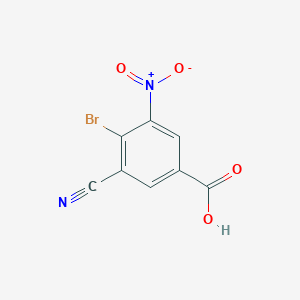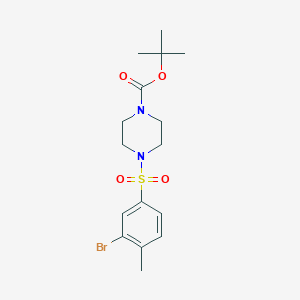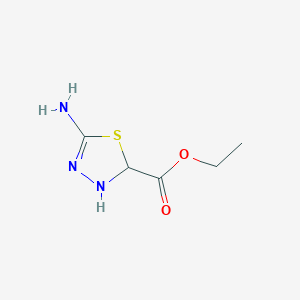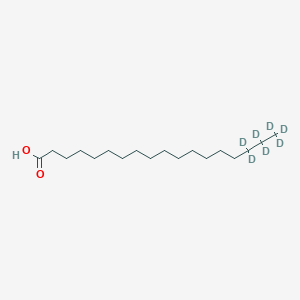
1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene
Übersicht
Beschreibung
1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene, also known as DCDTFMB, is a halogenated hydrocarbon with a wide range of applications in the scientific community. It is used in a variety of research applications, including synthesis, reaction kinetics, and biochemical and physiological studies. DCDTFMB is a promising compound due to its unique properties and potential applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene has a wide range of applications in the scientific community. It is used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in reaction kinetics studies, as it can be used to study the rate of chemical reactions. Additionally, 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene is used in biochemical and physiological studies, as it can be used to study the effects of certain compounds on biological systems.
Wirkmechanismus
The mechanism of action of 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene is still not fully understood. However, it is believed to act as an electron-withdrawing group, which can affect the reactivity of certain molecules. Additionally, its halogenated nature may also affect the reactivity of certain molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene are still not fully understood. However, studies have shown that it can act as an inhibitor of certain enzymes, such as cytochrome P450. Additionally, it has been shown to have antifungal activity, as well as the potential to act as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene in laboratory experiments is its availability and relative low cost. Additionally, it is relatively easy to synthesize, making it ideal for use in research applications. However, it is important to note that 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene is a halogenated hydrocarbon, and therefore must be handled with caution, as it can be toxic if inhaled or ingested.
Zukünftige Richtungen
The potential applications of 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene are still being explored. Some of the potential future directions include the use of 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene in drug delivery systems, as well as its use as a catalyst for chemical reactions. Additionally, further research could be done to better understand its biochemical and physiological effects, as well as its potential uses in medical applications. Additionally, further research could be done to explore its potential applications in the fields of agriculture and environmental science.
Eigenschaften
IUPAC Name |
1,5-dichloro-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-3-1-4(10)6(17-8(13,14)15)5(2-3)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPVRTHAQLFHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)OC(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



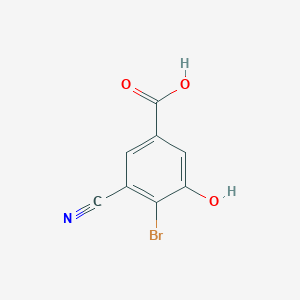
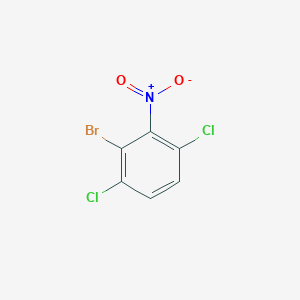







![2-[4-Bromo-2-cyano-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410294.png)
